2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one
Description
Properties
CAS No. |
2092222-01-8 |
|---|---|
Molecular Formula |
C5H4F2N2O |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
2,2-difluoro-1-(1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H4F2N2O/c6-4(7)3(10)5-8-1-2-9-5/h1-2,4H,(H,8,9) |
InChI Key |
UAJNIZRZSBHFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(=O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Imidazole acts as the nucleophile, attacking the electrophilic carbonyl carbon adjacent to the chlorine atom. A base, such as sodium hydroxide or potassium carbonate, facilitates deprotonation of imidazole, enhancing its nucleophilicity. Polyethylene glycol (PEG-600) is often added as a phase-transfer catalyst to improve reaction kinetics.
-
Reagents: 2-chloro-2,2-difluoroethanone (1 equiv), imidazole (1.2 equiv), NaOH (1.1 equiv), PEG-600 (0.1 equiv), DMF (solvent).
-
Conditions: The mixture is heated to 110–115°C for 1 hour, cooled to 50–55°C, and stirred for 4 hours post-addition.
-
Workup: Hydrolysis with water, centrifugation, and recrystallization from toluene yields the product.
Yield and Purity Optimization
Yields for this method range from 45% to 92%, depending on temperature control and stoichiometry. Excess imidazole (1.2–1.5 equiv) minimizes side reactions, while maintaining temperatures below 55°C during imidazole addition prevents decomposition. Recrystallization from toluene elevates purity to >95%, as evidenced by melting points of 131–133°C.
Friedel-Crafts Acylation of Imidazole
The Friedel-Crafts acylation strategy leverages the electrophilic substitution of imidazole’s aromatic system with a difluoroacetyl group. This method is inspired by analogous syntheses of fluorinated acetophenones.
Catalytic System and Regioselectivity
Anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, coordinating to the carbonyl oxygen of difluoroacetyl chloride and activating it for electrophilic attack. The reaction predominantly occurs at the C2 position of imidazole due to electronic and steric factors.
-
Reagents: Imidazole (1 equiv), difluoroacetyl chloride (1.05 equiv), AlCl₃ (1.2 equiv), acetonitrile (solvent).
-
Conditions: Dropwise addition of difluoroacetyl chloride at 10–15°C, followed by reflux at 40–50°C for 5 hours.
-
Workup: Quenching with ice water, extraction with dichloromethane, and column chromatography (silica gel, ethyl acetate/hexane).
Challenges and Mitigations
-
Regioselectivity: Competing acylation at C4/C5 positions can occur, necessitating careful control of reaction time and temperature.
-
Catalyst Handling: Moisture-sensitive AlCl₃ requires strict anhydrous conditions. Substituting with FeCl₃ or ZnCl₂ reduces sensitivity but lowers yields.
Condensation Reactions with Difluoromethylating Agents
Emerging approaches utilize difluoromethyl iodide (CF₂HI) or related reagents to introduce the difluoromethyl group into pre-formed imidazole ketones. This method is less common but offers advantages in modular synthesis.
Two-Step Synthesis
-
Formation of 1-(1H-Imidazol-2-yl)Ethan-1-One: Acylation of imidazole with acetyl chloride under Friedel-Crafts conditions.
-
Difluoromethylation: Treatment with CF₂HI in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C.
-
Reagents: 1-(1H-imidazol-2-yl)ethan-1-one (1 equiv), CF₂HI (2.5 equiv), K₂CO₃ (3 equiv), acetonitrile.
-
Conditions: 12-hour reflux under nitrogen atmosphere.
-
Workup: Filtration, solvent evaporation, and distillation under reduced pressure.
Efficiency and Limitations
-
Yield: ~50–60%, limited by competing side reactions such as over-fluorination.
-
Scalability: High reagent costs and hazardous CF₂HI handling complicate industrial adoption.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Purity | Key Challenges |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Imidazole, NaOH, DMF | 110–115°C, 4–6 hours | 45–92% | >95% | Temperature sensitivity |
| Friedel-Crafts Acylation | AlCl₃, difluoroacetyl chloride | 40–50°C, 5 hours | 60–75% | 85–90% | Regioselectivity control |
| Difluoromethylation | CF₂HI, K₂CO₃ | 60–80°C, 12 hours | 50–60% | 80–85% | Reagent cost and safety |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. The nucleophilic substitution method is favored industrially due to its scalability and high yields. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
The following analysis compares 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one with structurally analogous compounds, focusing on substituent effects, synthetic routes, and functional properties.
Structural Analogues with Fluorinated Ketone Moieties
Key Observations :
- Electron-Withdrawing Effects : The trifluoro analog (CF₃) exhibits stronger electron withdrawal than the difluoro (CF₂) variant, which may accelerate nucleophilic attack but reduce solubility due to increased hydrophobicity .
- Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives (e.g., 1-(4-Chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one ) demonstrate enhanced π-π interactions in supramolecular assemblies, whereas aliphatic fluorinated ketones prioritize electrophilic reactivity .
- Steric and Solubility Considerations : Methyl groups on the imidazole ring (e.g., 2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one ) improve aqueous solubility but may hinder access to sterically constrained active sites .
Physicochemical Properties
| Property | This compound | 2,2,2-Trifluoro Analog | 1-(4-Chloro-2-fluorophenyl) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 158.10 | 172.08 | 238.65 |
| Polar Surface Area (Ų) | ~50 (estimated) | ~50 | ~60 |
| LogP (Predicted) | 0.9 | 1.5 | 2.8 |
| Electrophilicity (Carbonyl) | High (CF₂ enhances δ+ charge) | Very High (CF₃) | Moderate (aryl electron donation) |
Notes:
- LogP Trends : Increased fluorination (CF₃ > CF₂) elevates hydrophobicity, while aryl substitution further raises LogP due to aromatic hydrophobicity .
- Reactivity : The trifluoro analog’s carbonyl carbon is more electrophilic, favoring reactions with soft nucleophiles (e.g., thiols), whereas the difluoro variant balances reactivity and solubility .
Biological Activity
2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one is a synthetic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a difluoromethyl group and an imidazole ring, which are critical to its interactions with biological targets. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
- Chemical Name : this compound
- CAS Number : 2357562-39-9
- Molecular Formula : C₆H₆F₂N₂O
- Molecular Weight : 160.12 g/mol
The biological activity of this compound is largely attributed to its structural features:
- Difluoromethyl Group : Enhances binding affinity to enzymes or receptors.
- Imidazole Ring : Participates in hydrogen bonding and π-π interactions, stabilizing the compound's binding to its targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15.4 |
| MCF7 (Breast cancer) | 12.3 |
| A549 (Lung cancer) | 18.9 |
Case Studies
One notable study conducted by researchers at the University of Groningen explored the use of this compound as a biochemical probe in lipid bilayer systems. The study utilized fluorescence imaging techniques to visualize the interaction of the compound with membrane components, revealing insights into its potential as a therapeutic agent in targeting membrane-associated proteins .
Another study highlighted the synthesis of derivatives of this compound aimed at enhancing its pharmacological profile. The derivatives demonstrated improved selectivity and potency against specific biological targets, indicating a promising avenue for drug development based on this scaffold .
Q & A
What are the optimal synthetic routes for 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves fluorination of a precursor ketone. A common method uses diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) to introduce fluorine atoms at the β-position of the ethanone moiety . Key considerations include:
- Temperature control : Reactions often proceed at −78°C to room temperature to minimize side reactions.
- Purification : Column chromatography or recrystallization is essential to isolate the product from fluorinated by-products .
- Characterization : NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity .
How does the electronic effect of fluorine substituents influence the reactivity of the ketone group in this compound?
Advanced Research Question
The electron-withdrawing nature of fluorine atoms stabilizes the carbonyl group, reducing its susceptibility to nucleophilic attack while enhancing electrophilic reactivity at adjacent positions. This is evident in:
- NMR shifts : The ¹³C signal for the carbonyl carbon appears downfield (~180–190 ppm) due to fluorine-induced deshielding .
- Reactivity : Fluorine substitution directs regioselectivity in substitution reactions, favoring α-position modifications . Computational studies (e.g., DFT) can model these electronic effects .
What strategies are recommended for resolving contradictory data in biological activity studies of fluorinated imidazole derivatives?
Advanced Research Question
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions or impurity profiles. Methodological solutions include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO tolerance) .
- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity .
- Structural analogs : Compare activity with analogs like 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one to isolate the role of the imidazole ring .
How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Basic Research Question
Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic environments:
- Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS) and monitor degradation via HPLC over 24–72 hours .
- Metabolic stability : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated oxidation .
- Light sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation, a common issue with fluorinated ketones .
What role does the imidazole ring play in modulating interactions with biological targets?
Advanced Research Question
The imidazole ring facilitates hydrogen bonding and π-π stacking with protein targets (e.g., enzymes or receptors). For example:
- Binding affinity : Replace the imidazole with a non-aromatic group (e.g., pyrolidine) to test its necessity in target engagement .
- pH-dependent activity : The imidazole’s pKa (~6.8) allows protonation in acidic environments, altering solubility and membrane permeability .
- Structural analogs : Compare with 1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one to isolate electronic vs. steric effects .
What analytical techniques are most effective for characterizing fluorinated impurities in synthesized batches?
Basic Research Question
Fluorinated by-products (e.g., monofluoro or trifluoro derivatives) require specialized detection:
- ¹⁹F NMR : Directly identifies fluorine-containing impurities with high sensitivity .
- GC-MS with fluorine-specific detectors : Useful for volatile derivatives .
- X-ray crystallography : Resolves structural ambiguities, particularly for polymorphic forms .
How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
Advanced Research Question
Molecular dynamics (MD) and QSAR models predict ADME (absorption, distribution, metabolism, excretion) properties:
- LogP optimization : Fluorine atoms reduce hydrophobicity; substituents like methoxy groups can balance solubility and membrane penetration .
- Metabolic hotspots : Identify sites prone to oxidation (e.g., imidazole C-4 position) using docking simulations with CYP3A4 .
- Toxicity prediction : Tools like ProTox-II assess hepatotoxicity risks based on structural alerts .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
Scale-up issues include exothermic fluorination reactions and purification bottlenecks:
- Flow chemistry : Continuous reactors improve heat dissipation and reduce hazardous intermediate accumulation .
- Alternative fluorinating agents : Selectfluor® offers safer handling compared to SF₄ .
- Crystallization engineering : Use antisolvent techniques to enhance yield and polymorph control .
How does the compound’s fluorine configuration compare to analogs in terms of bioactivity and metabolic stability?
Advanced Research Question
Comparative studies with analogs (e.g., 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one) reveal:
- Bioactivity : The imidazole ring enhances target specificity over thiophene derivatives .
- Metabolic stability : Difluoro substitution reduces oxidative metabolism compared to monofluoro analogs .
- Structural data : Crystallographic studies (e.g., CSD entries) highlight conformational rigidity imparted by fluorine .
What methodologies are recommended for studying the compound’s interactions with enzyme active sites?
Advanced Research Question
Techniques include:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to enzymes like kinases .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM : Resolves binding conformations in large enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
